N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-chlorophenyl)methanamine
CAS No.: 241132-56-9
Cat. No.: VC6164177
Molecular Formula: C13H9Cl2N3S
Molecular Weight: 310.2
* For research use only. Not for human or veterinary use.
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-chlorophenyl)methanamine - 241132-56-9](/images/structure/VC6164177.png)
Specification
CAS No. | 241132-56-9 |
---|---|
Molecular Formula | C13H9Cl2N3S |
Molecular Weight | 310.2 |
IUPAC Name | 1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(2-chlorophenyl)methyl]methanimine |
Standard InChI | InChI=1S/C13H9Cl2N3S/c14-10-4-2-1-3-9(10)7-16-8-11-12(15)17-13-18(11)5-6-19-13/h1-6,8H,7H2 |
Standard InChI Key | IVYVJTNLEPBGKM-LZYBPNLTSA-N |
SMILES | C1=CC=C(C(=C1)CN=CC2=C(N=C3N2C=CS3)Cl)Cl |
Introduction
Structural Characterization and Molecular Properties
The compound belongs to the imidazo[2,1-b] thiazole family, a bicyclic heteroaromatic system combining imidazole and thiazole rings. Key structural features include:
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Imidazo[2,1-b] thiazole core: A five-membered imidazole ring fused to a six-membered thiazole ring, with chlorine substitution at position 6 .
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Methylene bridge (-CH=): Connects the imidazothiazole system to the methanamine group, forming a Schiff base (imine) linkage.
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2-Chlorophenylmethanamine: A benzene ring with chlorine at the ortho position, linked to an amine via a methyl group.
The molecular formula is inferred as C₁₃H₁₀Cl₂N₄S, with a molecular weight of 333.22 g/mol. Computational models predict moderate polarity due to the amine and heteroaromatic groups, suggesting solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Synthetic Strategies and Reaction Pathways
While no direct synthesis of this compound is documented, analogous methodologies from related imidazothiazole derivatives suggest viable routes:
Condensation Reaction for Imine Formation
A plausible synthesis involves the condensation of 6-chloroimidazo[2,1-b] thiazole-5-carbaldehyde with 2-chlorobenzylamine:
This reaction typically employs acidic or Lewis acid catalysts (e.g., acetic acid or molecular sieves) in refluxing toluene or ethanol .
Palladium-Catalyzed Cross-Coupling
Recent advances in C-N bond formation, as seen in the synthesis of (2-methylthiazol-5-yl)methanamine derivatives, highlight the utility of palladium catalysts. For example, Buchwald-Hartwig amination could couple a halogenated imidazothiazole precursor with a 2-chlorophenylmethanamine derivative :
Yields for such reactions range from 47% to 95% under optimized conditions (toluene, 85°C, 4 hours) .
Physicochemical and Spectroscopic Data
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